molecular formula C10H8N2O2 B3047323 2,3-Diaminonaphthalene-1,4-dione CAS No. 13755-95-8

2,3-Diaminonaphthalene-1,4-dione

Cat. No. B3047323
Key on ui cas rn: 13755-95-8
M. Wt: 188.18 g/mol
InChI Key: YGFBBXYYCLHOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05102757

Procedure details

In a 200 ml of Erlenmeyer flask were placed 5.0 g (26.5 mmols) of 2,3-diaminonaphthoquinone and 75 ml of acetic acid/water (1/1), a solution composed of 5.9 g (39.8 mmols) of 1-phenyl-1,2-propanedione and 25 ml of acetic acid/water (1/1) was added dropwise to the mixture under ice-cooling over a period of about 10 minutes, and after stirring the mixture for 5 minutes, yellow precipitates thus formed were collected by filtration and washed with water. The precipitates were dissolved in methylene chloride, and after purifying the product with silica gel short column (eluted by methylene chloride), the product was recrystallized from methylene chloridemethanol to provide 6.22 g (78%) of 2-methyl-3-phenylnaphthoquinone (Compound Id-11) as a yellow powder. Melting point 235°-236° C. The infrared spectrum of the compound obtained is shown in FIG. 7.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1C(=O)C2[C:9]([C:10](=[O:13])[C:11]=1N)=[CH:8][CH:7]=[CH:6][CH:5]=2.[C:15]1([C:21](=O)[C:22](=[O:24])[CH3:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)(=O)C.O>[CH3:2][C:11]1[C:10](=[O:13])[C:9]2[C:23]([C:22](=[O:24])[C:21]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(C2=CC=CC=C2C(C1N)=O)=O
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C)=O)=O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O.O

Conditions

Stirring
Type
CUSTOM
Details
after stirring the mixture for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling over a period of about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
yellow precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitates were dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
after purifying the product
WASH
Type
WASH
Details
with silica gel short column (eluted by methylene chloride)
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from methylene chloridemethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C(C2=CC=CC=C2C(C1C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.